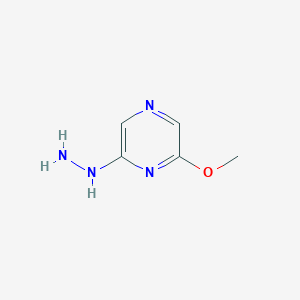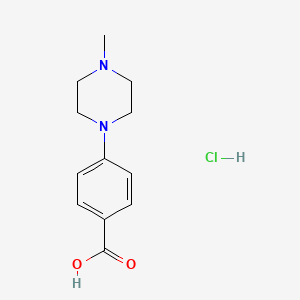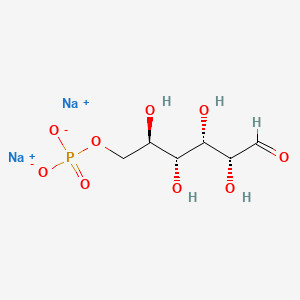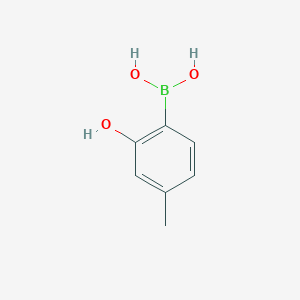
2,6-Dichloropyridine-3-sulfonyl chloride
説明
The compound "2,6-Dichloropyridine-3-sulfonyl chloride" is a chemical of interest in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related pyridine sulfonyl chlorides and their reactivity, which can be extrapolated to understand the properties and potential reactions of 2,6-Dichloropyridine-3-sulfonyl chloride.
Synthesis Analysis
The synthesis of related compounds involves the functionalization of pyridine derivatives. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, indicating that similar methodologies could potentially be applied to synthesize 2,6-Dichloropyridine-3-sulfonyl chloride . Additionally, oxidative chlorination has been used to synthesize 3-cyanopyridine-2-sulfonyl chlorides, which suggests that chlorination is a viable step in the synthesis of chlorinated pyridine sulfonyl chlorides .
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of a tris-sulfonyl derivative of a related pyridine compound, which implies that similar structural analysis techniques could be employed to elucidate the molecular structure of 2,6-Dichloropyridine-3-sulfonyl chloride . The molecular structure of pyridine-based ligands and their metal complexes has also been described, providing a precedent for the coordination chemistry of pyridine derivatives .
Chemical Reactions Analysis
The reactivity of pyridine sulfonyl chlorides includes their ability to form various derivatives through reactions with different nucleophiles. For example, N-substituted sulfonylamides have been synthesized from 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride . Similarly, 2,6-Dichloropyridine-3-sulfonyl chloride could react with amines to form sulfonylamides or undergo other nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . These methods could be applied to 2,6-Dichloropyridine-3-sulfonyl chloride to determine its stability, functional groups, and thermal properties. The behavior of pyridine sulfonyl chlorides under different conditions, such as solvent-free reactions, has been explored, indicating that 2,6-Dichloropyridine-3-sulfonyl chloride may also be reactive in such environments .
科学的研究の応用
1. Synthesis of Pyridine-3-Sulfonyl Chlorides
- Application Summary: The compound is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides .
- Methods of Application: The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
- Results: The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
2. Intermediate in Chemical Reactions
- Application Summary: Chloropyridine, a derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
- Methods of Application: A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
- Results: This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
Safety And Hazards
特性
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHXCDELJNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598532 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-sulfonyl chloride | |
CAS RN |
239810-43-6 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















